molecular formula C17H19N3O B4426202 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4426202
M. Wt: 281.35 g/mol
InChI Key: JTGXOSPGKLNKFN-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method involves the condensation of 3-methyl aniline with 4,7-dimethyl-2-aminobenzamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family, which shares the core structure but lacks the specific substituents of 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one.

    4,7-dimethylquinazoline: A simpler derivative with only methyl groups as substituents.

    2-aminobenzamide: A precursor in the synthesis of quinazoline derivatives.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,7-dimethyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-10-5-4-6-13(7-10)19-17-18-12(3)16-14(20-17)8-11(2)9-15(16)21/h4-7,11H,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGXOSPGKLNKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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